Rosiglitazone

Type 2 Diabetes Dyslipidemia Cardiovascular Risk

Select this Rosiglitazone (CAS: 122320-73-4) lot as your lab's reference PPARγ agonist, differentiated by its high-affinity binding (Kd ~40 nM) and proven utility in canonical pathway studies. This compound is the preferred, non-hepatotoxic alternative to troglitazone for liver toxicity assays and the standard comparator for pioglitazone in cardiovascular risk and lipid profiling research. Ensure your adipogenesis, insulin signaling, and receptor structure-function studies have the most validated and reproducible positive control available.

Molecular Formula C18H19N3O3S
Molecular Weight 357.4 g/mol
CAS No. 122320-73-4
Cat. No. B1679542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone
CAS122320-73-4
Synonyms5-((4-(2-methyl-2-(pyridinylamino)ethoxy)phenyl)methyl)-2,4-thiazolidinedione-2-butenedioate
Avandia
BRL 49653
BRL-49653
BRL49653
rosiglitazone
rosiglitazone maleate
Molecular FormulaC18H19N3O3S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3
InChIInChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)
InChIKeyYASAKCUCGLMORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 10.45 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone (CAS 122320-73-4) Procurement & Selection Guide: Product Specification & Baseline Profile


Rosiglitazone (CAS: 122320-73-4) is a potent, selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist and the prototypical member of the thiazolidinedione (TZD) class of insulin sensitizers [1]. It is a small molecule that functions as a high-affinity ligand for the PPARγ nuclear receptor, binding with an equilibrium dissociation constant (Kd) of approximately 40 nM . This compound is widely utilized in research settings to probe PPARγ-mediated transcriptional regulation, adipogenesis, and insulin signaling pathways.

Why Interchangeability Fails: Critical Differentiation of Rosiglitazone (CAS 122320-73-4) from In-Class Alternatives


While the thiazolidinedione class shares a common PPARγ agonism mechanism, significant pharmacodynamic and safety divergences between rosiglitazone and its closest analogs render generic substitution scientifically and clinically unsound. Rosiglitazone exhibits a distinct pharmacological profile characterized by a unique pattern of lipid effects, a well-defined cardiovascular risk signature, and a comparatively favorable hepatic safety profile relative to the first-in-class agent troglitazone [1][2]. Specifically, rosiglitazone is associated with a more atherogenic lipid profile compared to pioglitazone [1] and carries a distinct set of cardiovascular risks [3], while demonstrating substantially lower in vitro hepatotoxicity than troglitazone [2]. These quantifiable differences in key safety and efficacy parameters underscore that even within the same drug class, agents are not functionally interchangeable.

Rosiglitazone (CAS 122320-73-4) Quantitative Evidence: Head-to-Head Comparison with Pioglitazone & Troglitazone


Differential Lipid Effects: A Significantly More Atherogenic Profile for Rosiglitazone vs. Pioglitazone

In a head-to-head RCT comparing rosiglitazone and pioglitazone in patients with type 2 diabetes and dyslipidemia, rosiglitazone exhibited a markedly different and less favorable lipid profile [1]. This is a key differentiator in the selection of a TZD for research focused on cardiometabolic outcomes.

Type 2 Diabetes Dyslipidemia Cardiovascular Risk

Divergent Cardiovascular Risk Profile: Rosiglitazone Associated with Higher Odds of Myocardial Infarction and Heart Failure

A large-scale meta-analysis of real-world observational studies directly comparing cardiovascular outcomes in over 810,000 TZD users found that rosiglitazone was associated with a significantly higher risk of major adverse cardiovascular events compared to pioglitazone [1].

Pharmacovigilance Cardiovascular Safety Outcomes Research

Favorable Hepatic Safety Profile: Rosiglitazone is Markedly Less Hepatotoxic Than Troglitazone In Vitro

In a study comparing the cytotoxic effects of the first-in-class TZD troglitazone to rosiglitazone, troglitazone was found to be substantially more toxic to cryopreserved human hepatocytes from 37 donors [1]. This differential hepatotoxicity is a defining feature that led to the withdrawal of troglitazone from the market.

Hepatotoxicity Drug Safety In Vitro Toxicology

Increased Fracture Risk: Rosiglitazone Use is Associated with a Significant Elevation in Bone Fractures, Especially in Women

Meta-analyses of long-term randomized controlled trials have established that TZD use, including rosiglitazone, is associated with a significantly increased risk of bone fractures [1]. This class-wide effect is more pronounced in women, representing an important safety consideration and potential confounding factor in long-term in vivo studies.

Bone Metabolism Osteoporosis Drug Safety

Optimal Research & Industrial Application Scenarios for Rosiglitazone (CAS 122320-73-4) Based on Quantitative Evidence


Mechanistic Studies of PPARγ Signaling and Adipogenesis

Rosiglitazone is an ideal tool for investigating the canonical PPARγ pathway. Its high-affinity binding (Kd ~40 nM) and potent agonism make it the reference standard for transcriptional activation studies, cellular differentiation assays (e.g., 3T3-L1 adipogenesis), and structure-function analyses of the receptor. It serves as a reliable positive control with a well-characterized molecular pharmacology [1].

Hepatotoxicity Comparative Toxicology Research

The significant and quantifiable difference in hepatotoxic potential between rosiglitazone and troglitazone (EC50 < 100 µM vs. consistent toxicity) establishes rosiglitazone as the preferred non-hepatotoxic TZD comparator in in vitro and in vivo liver toxicity models [1]. It is the appropriate negative control when studying mechanisms of troglitazone-induced liver injury or when assessing the hepatic safety of novel compounds.

Investigation of Drug-Induced Dyslipidemia

The distinct lipid-altering profile of rosiglitazone, which is characterized by increases in triglycerides (+13.1 mg/dL) and LDL-C (+21.3 mg/dL) and a modest HDL-C increase (+2.4 mg/dL), makes it a valuable tool for studying the mechanisms of drug-induced dyslipidemia and the divergent metabolic effects of PPARγ agonists [1]. It can be used as a model compound to dissect the molecular pathways linking PPARγ activation to hepatic lipoprotein metabolism.

Long-Term Outcome Studies with Known Safety Liabilities

Rosiglitazone's well-documented risk profile, including increased odds of myocardial infarction (OR 1.16) and heart failure (OR 1.22) relative to pioglitazone, provides a unique advantage for researchers investigating the long-term cardiovascular consequences of PPARγ agonism or studying drug safety surveillance methodologies [1]. Its use allows for the study of known, quantifiable adverse outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.